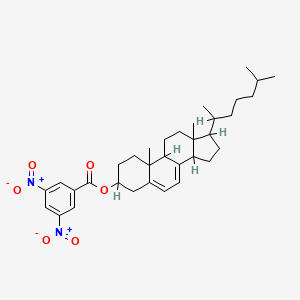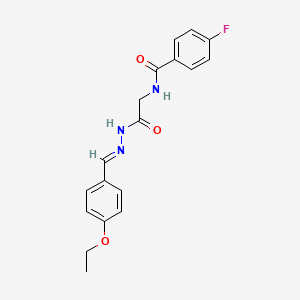
5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-3-(3-etoxi propil)-2-tioxo tiazolidin-4-ona es un compuesto orgánico complejo que pertenece a la clase de tiazolidinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-3-(3-etoxi propil)-2-tioxo tiazolidin-4-ona típicamente implica reacciones orgánicas de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del anillo de pirazol: La síntesis comienza con la preparación del anillo de pirazol. Esto se puede lograr mediante la reacción de hidrazina con una β-dicetona o β-cetoéster apropiada en condiciones ácidas o básicas.
Introducción del núcleo de tiazolidinona: El siguiente paso implica la formación del núcleo de tiazolidinona. Esto se realiza típicamente haciendo reaccionar una tioamida con una cetona o aldehído halogenado.
Acoplamiento de las unidades de pirazol y tiazolidinona: El paso final es el acoplamiento de las unidades de pirazol y tiazolidinona. Esto generalmente se logra mediante una reacción de condensación, donde el aldehído de pirazol reacciona con la tiazolidinona en presencia de una base como el etóxido de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metileno y tioxo. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción pueden ocurrir en el anillo de pirazol y el grupo tioxo. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el grupo metileno adyacente al núcleo de tiazolidinona. Los agentes halogenantes como la N-bromosuccinimida se pueden utilizar.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄)
Sustitución: N-bromosuccinimida (NBS), etóxido de sodio (NaOEt)
Principales productos
Oxidación: Formación de sulfóxidos o sulfonas
Reducción: Formación de alcoholes o aminas
Sustitución: Formación de derivados halogenados
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se ha estudiado por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se está explorando por sus posibles propiedades terapéuticas. Los estudios preliminares sugieren que puede tener actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-3-(3-etoxi propil)-2-tioxo tiazolidin-4-ona implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación de la enzima.
Comparación Con Compuestos Similares
Compuestos similares
5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-2-tioxo tiazolidin-4-ona: Carece del grupo etoxipropil, lo que puede afectar su solubilidad y reactividad.
5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-3-(3-metoxi propil)-2-tioxo tiazolidin-4-ona: Contiene un grupo metoxipropil en lugar de un grupo etoxipropil, lo que potencialmente altera sus propiedades químicas.
Unicidad
La presencia del grupo etoxipropil en 5-((3-(3,4-Dimetoxi fenil)-1-fenil-1H-pirazol-4-il)metileno)-3-(3-etoxi propil)-2-tioxo tiazolidin-4-ona proporciona características de solubilidad y reactividad únicas. Esto lo hace diferente de otros compuestos similares y potencialmente más adecuado para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
623935-86-4 |
|---|---|
Fórmula molecular |
C26H27N3O4S2 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-33-14-8-13-28-25(30)23(35-26(28)34)16-19-17-29(20-9-6-5-7-10-20)27-24(19)18-11-12-21(31-2)22(15-18)32-3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3/b23-16- |
Clave InChI |
SMYILVWTQXAINB-KQWNVCNZSA-N |
SMILES isomérico |
CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)

![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
